2-Mercaptobenzyl alcohol

Description

Historical Context and Discovery

The systematic study of this compound emerged from early investigations into sulfur-containing aromatic compounds during the mid-20th century. The compound was first documented in chemical databases in 2005, when it received its initial structural characterization and was assigned the Chemical Abstracts Service registry number 4521-31-7. However, the foundational research that led to its recognition as a synthetically valuable intermediate can be traced to earlier work in the 1980s, particularly the pioneering studies conducted by Mao and Boekelheide at the University of Oregon.

In their seminal 1980 publication in the Proceedings of the National Academy of Sciences, these researchers demonstrated that this compound could serve as a precursor for the synthesis of benzo[b]thiete through gas-phase pyrolysis at elevated temperatures. This discovery marked a significant milestone in the understanding of sulfur-containing heterocyclic chemistry and established this compound as a valuable synthetic intermediate. The compound was prepared in their studies through the lithium aluminum hydride reduction of commercially available 2-mercaptobenzoic acid, achieving a yield of approximately 90 percent.

The recognition of this compound's synthetic utility expanded throughout the subsequent decades as researchers explored its potential in various chemical transformations. The compound's inclusion in major chemical databases and its commercial availability through multiple suppliers reflects its established importance in contemporary organic synthesis. Modern synthetic applications have extended far beyond the original pyrolysis reactions, encompassing diverse areas including medicinal chemistry, materials science, and catalytic processes.

Nomenclature and Structural Identification

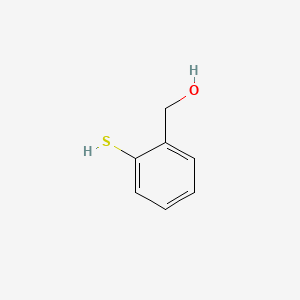

This compound exhibits a complex nomenclature system that reflects its bifunctional nature and the various conventions employed in chemical naming. The International Union of Pure and Applied Chemistry systematic name for this compound is (2-sulfanylphenyl)methanol, which accurately describes the structural arrangement of functional groups. This nomenclature specifically identifies the sulfanyl group (modern terminology for the thiol group) positioned at the 2-position of the phenyl ring and the methanol group attached as a substituent.

The compound is known by numerous synonymous names that reflect different naming conventions and chemical traditions. Common alternative names include 2-mercaptophenyl methanol, ortho-mercaptobenzyl alcohol, benzenemethanol 2-mercapto, and 2-hydroxymethylthiophenol. The diversity of nomenclature reflects the compound's recognition across different chemical disciplines and historical periods.

The structural identification of this compound reveals a benzene ring substituted with both a hydroxymethyl group (-CH₂OH) and a thiol group (-SH) in adjacent positions. This ortho-disubstitution pattern creates unique chemical properties that distinguish it from other mercapto-substituted aromatic compounds. The compound crystallizes as a solid with a melting point ranging from 31 to 32 degrees Celsius and exhibits a boiling point of 85 degrees Celsius under reduced pressure conditions.

Spectroscopic characterization of this compound has been extensively documented, with nuclear magnetic resonance, infrared, and mass spectrometry data available from multiple sources. The infrared spectrum reveals characteristic absorption bands corresponding to the hydroxyl and thiol functional groups, while mass spectrometry shows molecular ion peaks consistent with the assigned molecular formula. These analytical data confirm the structural assignment and provide reference standards for compound identification.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems from its unique combination of functional groups, which enables participation in diverse chemical transformations and serves as a versatile synthetic building block. The presence of both nucleophilic sulfur and oxygen centers provides multiple sites for chemical reactivity, allowing the compound to function as both a nucleophile and an electrophile depending on reaction conditions. This dual reactivity has made it particularly valuable in the development of new synthetic methodologies and the construction of complex molecular architectures.

Recent advances in synthetic chemistry have highlighted the utility of this compound in cascade reactions and multicomponent processes. Research published in Chemical Communications demonstrated that the compound undergoes Brønsted acid-catalyzed chemodivergent reactions with vinyl-substituted indoles and styrenes, leading to the formation of benzoxathiepine scaffolds through formal [5+2] cyclization reactions. These transformations proceed with excellent diastereoselectivity and provide efficient access to previously challenging heterocyclic structures. The ability of this compound to participate in such sophisticated reaction sequences underscores its value as a synthetic intermediate.

In medicinal chemistry applications, this compound has demonstrated potential as a precursor for bioactive compounds with antioxidant and antiproliferative properties. Studies investigating Michael addition reactions between carbohydrate-derived nitroalkenes and this compound have yielded compounds with demonstrated biological activity. The resulting products showed measurable antioxidant properties and exhibited antiproliferative effects against human solid tumor cell lines, suggesting potential therapeutic applications. The mild reaction conditions required for these transformations, including solvent-free protocols with basic catalysis, enhance the practical utility of these synthetic approaches.

The compound's significance extends to materials science applications, where its thiol functionality enables formation of stable complexes with metals and participation in surface modification reactions. The ability to form covalent bonds with proteins through thiol-disulfide exchange reactions positions this compound as a valuable tool in biochemical applications and protein modification studies. This reactivity profile has attracted interest from researchers developing new materials for biomedical applications and chemical sensors.

Industrial applications of this compound include its use as an intermediate in the synthesis of specialty chemicals and pharmaceutical compounds. Patent literature describes processes for converting alcohols to mercaptans using this compound as both a starting material and product in catalytic transformations. These industrial processes typically employ catalyst blends containing hydrotreating and dehydration components to achieve selective conversion under controlled temperature and pressure conditions. The development of efficient synthetic routes to this compound and its derivatives continues to be an active area of research driven by growing demand for sulfur-containing fine chemicals in pharmaceutical and agrochemical industries.

Propriétés

IUPAC Name |

(2-sulfanylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c8-5-6-3-1-2-4-7(6)9/h1-4,8-9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWFCRHZXORPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196436 | |

| Record name | o-Mercaptobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4521-31-7 | |

| Record name | 2-Mercaptobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4521-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Mercaptobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004521317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Mercaptobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Mercaptobenzyl alcoho | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction:

$$

C7H6OS + H2 \rightarrow C7H_8OS

$$

Procedure:

- Dissolve 2-mercaptobenzaldehyde in an appropriate solvent, such as ethanol or tetrahydrofuran (THF).

- Add the reducing agent slowly under controlled temperature conditions.

- Stir the reaction mixture until completion, typically monitored via thin-layer chromatography (TLC).

- Purify the product using recrystallization or column chromatography.

Advantages:

- High yield and purity.

- Mild reaction conditions.

Preparation via Hydrolysis of 2-Mercaptobenzyl Chloride

Another method involves hydrolyzing 2-mercaptobenzyl chloride in the presence of a base.

Reaction:

$$

C7H7ClS + H2O \rightarrow C7H_8OS + HCl

$$

Procedure:

- Dissolve 2-mercaptobenzyl chloride in water or an aqueous base such as sodium hydroxide ($$NaOH$$).

- Heat the mixture gently to promote hydrolysis.

- Extract the product using an organic solvent like diethyl ether.

- Purify by distillation or recrystallization.

Advantages:

- Simple setup.

- Cost-effective starting materials.

Direct Thiol Addition to Benzyl Alcohol

A direct synthesis method involves the addition of hydrogen sulfide ($$H_2S$$) to benzyl alcohol under catalytic conditions.

Reaction:

$$

C7H8O + H2S \rightarrow C7H_8OS

$$

Procedure:

- Mix benzyl alcohol and hydrogen sulfide in a reactor.

- Use a catalyst such as zinc chloride ($$ZnCl2$$) or aluminum chloride ($$AlCl3$$).

- Heat the mixture under pressure to facilitate the reaction.

- Separate and purify the product using standard techniques.

Advantages:

- One-step synthesis.

- Avoids intermediate compounds.

Data Table: Key Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | $$C7H8OS$$ |

| Molecular Weight | 140.21 g/mol |

| Melting Point | 31–32°C |

| Boiling Point | 94–96°C (0.2 mmHg) |

| Density | 1.21 g/mL at 25°C |

| Flash Point | >110°C (230°F) |

Analyse Des Réactions Chimiques

Oxidation Reactions

The alcohol group in 2-mercaptobenzyl alcohol can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions .

-

Using Chromic Acid (Jones Reagent): Oxidation with chromic acid (H₂CrO₄), also known as Jones reagent (prepared from chromium trioxide (CrO₃) and aqueous sulfuric acid), can convert the benzyl alcohol to a benzaldehyde or benzoic acid .

-

Using Pyridinium Chlorochromate (PCC): PCC is a milder oxidizing agent that can oxidize primary alcohols to aldehydes without further oxidation to carboxylic acids .

-

Using Dess-Martin Periodinane (DMP): DMP in dichloromethane solvent is another reagent used for oxidizing alcohols to aldehydes under milder, non-acidic conditions, often producing higher yields .

The general reactions for the oxidation of benzyl alcohol are :

-

Benzyl Alcohol to Benzaldehyde

-

Benzyl Alcohol to Benzoic Acid

Reactions Involving the Mercapto Group

The mercapto (-SH) group of this compound is nucleophilic and can participate in several types of reactions.

-

Thiol-Disulfide Exchange: Thiols can react with disulfides to form new thiols and disulfides. This reaction is commonly used in biochemistry and polymer chemistry .

-

Thioacetal Formation: Thiols can react with aldehydes and ketones to form thioacetals and thioketals, respectively.

-

Reactions with Metals: Thiols can react with heavy metals, which is relevant in the context of heavy metal detoxification.

Cyclization Reactions

Ortho-mercaptobenzyl alcohols can undergo cyclization reactions, especially in the presence of Brønsted acids . These reactions can lead to the formation of benzoxathiepine scaffolds and β-hydroxy sulfides .

Elimination Reactions

2-Mercaptobenzyl alcohols can undergo elimination reactions under certain conditions . For instance, 4-hydroxybenzyl alcohol and 4-mercaptobenzyl alcohol undergo 1,6-elimination upon cleavage of a triggering moiety attached to the ring heteroatom . Studies have shown that the para-derivative fragments more rapidly than the ortho-derivative, and the rate of fragmentation increases with pH, supporting the role of the deprotonated thiol .

Applications De Recherche Scientifique

Drug Delivery Systems

2-Mercaptobenzyl alcohol has been utilized as a component in self-immolative linkers for controlled drug release. These linkers can be designed to release therapeutic agents in response to specific stimuli, such as pH changes or reductive environments. Research has demonstrated that derivatives of mercaptobenzyl alcohol can undergo rapid fragmentation, facilitating the release of drugs like mitomycin C upon cleavage triggered by disulfide reduction .

Case Study: Prodrugs Using Mercaptobenzyl Alcohol

In a study by Senter et al., mercaptobenzyl alcohol derivatives were employed in the design of prodrugs that exhibit selective release characteristics based on environmental conditions. The study highlighted how the ortho- and para-derivatives of mercaptobenzyl alcohol differed in their fragmentation rates, which were influenced by pH levels, thus affecting drug release kinetics .

Cell Biology Applications

In cell biology, this compound serves as an important reagent in various assays and experimental setups. Its thiol group allows for interactions with biological molecules, making it useful in studies involving cell signaling and metabolic pathways.

Applications in Cell Culture

The compound is often used in cell culture media to study cellular responses under oxidative stress conditions due to its ability to act as a reducing agent . This application is particularly relevant for research involving cancer cells and other models where redox balance is crucial.

Synthetic Organic Chemistry

The synthesis of complex organic molecules often employs this compound as an intermediate or starting material. Its reactivity allows for various transformations, including alkylation and oxidation reactions.

Synthesis Example

A notable synthetic route involves the alkylation of this compound using mesylate reagents, which leads to the formation of various biologically active compounds . This method showcases the versatility of mercaptobenzyl alcohol in generating diverse chemical entities for pharmaceutical applications.

Environmental Chemistry

Research has indicated potential applications of this compound in environmental chemistry, particularly in the remediation of heavy metal contamination. Its thiol group can chelate metals, facilitating their removal from contaminated water sources .

Mécanisme D'action

The mechanism of action of 2-Mercaptobenzyl alcohol is primarily attributed to its thiol group. This group can undergo nucleophilic attack, forming covalent bonds with electrophilic centers in other molecules. In biological systems, the thiol group can interact with cysteine residues in proteins, affecting their structure and function. This interaction is crucial in enzyme inhibition and modulation of protein activity .

Comparaison Avec Des Composés Similaires

2-Mercaptobenzoic Acid

- Structure : Replaces the hydroxyl (-OH) group of 2-mercaptobenzyl alcohol with a carboxylic acid (-COOH).

- Reactivity :

- In electrochemical oxidative difunctionalization, 2-mercaptobenzoic acid achieved a 30% yield in cyclization (product 58), outperforming this compound (21% yield, product 57) due to the carboxylic acid's superior stabilization of intermediates or acting as a better leaving group .

- The acid group enhances electrophilicity, facilitating nucleophilic attacks in carboxylation reactions (e.g., 75% yield for 2-((4-fluorophenyl)thio)-2-methoxyacetic acid) .

- Applications : More effective in carboxylation processes compared to this compound.

2-Mercaptophenol

- Structure: Replaces the benzyl alcohol group with a phenol (-OH) at the para position.

- Reactivity: In intramolecular cyclization, 2-mercaptophenol produced detectable products via GC-MS but lower isolated yields compared to this compound . The phenolic -OH group may increase acidity, altering reaction pathways in electrophilic substitutions.

- Challenges : Less efficient in forming stable cyclic products under similar conditions.

2-Chlorobenzyl Alcohol

- Structure : Replaces the thiol (-SH) group with chlorine (-Cl).

- Reactivity :

- Applications: Limited utility in sulfur-dependent syntheses compared to this compound.

Cyclization Reactions

Sulfur Transfer Reactions

- This compound serves as both a sulfur source and alcohol in sulfinimidate synthesis, but intramolecular cyclization to benzoxathiolane (6m) yields only 20% due to competing side reactions .

- In contrast, phenylthiol derivatives achieve higher yields (e.g., 57% for cyclohexanethanol-derived sulfonimidates) under iodonitrene conditions .

Challenges and Limitations

Activité Biologique

2-Mercaptobenzyl alcohol (CAS No. 4521-31-7) is an organic compound with significant biological activities. It is characterized by the presence of a thiol (-SH) group attached to a benzyl alcohol structure, which contributes to its reactivity and potential therapeutic applications. This article reviews the biological activities associated with this compound, supported by research findings, data tables, and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈OS |

| Molecular Weight | 140.21 g/mol |

| Melting Point | 31°C to 32°C |

| Boiling Point | 94°C to 96°C (0.2 mmHg) |

| Density | 1.21 g/cm³ |

| Flash Point | >110°C (230°F) |

| Odor | Like rotten eggs |

The biological activity of this compound is largely attributed to its thiol group, which can participate in redox reactions and interact with various biomolecules, including proteins and nucleic acids. Its ability to form disulfide bonds allows it to function as a reducing agent, influencing cellular processes and signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The compound's thiol group may disrupt microbial cell membranes or interfere with essential metabolic processes.

Antioxidant Activity

The antioxidant properties of this compound have been documented, suggesting its potential role in protecting cells from oxidative stress. This activity is attributed to its ability to scavenge free radicals and reduce oxidative damage in biological systems.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to modulate the expression of inflammatory cytokines and reduce the activation of inflammatory pathways, making it a candidate for further investigation in inflammatory disease models.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study, the antimicrobial efficacy of this compound was tested against standard antibiotics. The results showed that it had comparable activity against certain strains of bacteria, indicating its potential as an alternative antimicrobial agent .

Case Study 2: Antioxidant Capacity

A study evaluated the antioxidant capacity of various thiol compounds, including this compound. The findings revealed that it effectively reduced lipid peroxidation levels in vitro, supporting its role as an antioxidant .

Research Findings

Recent research has expanded on the applications of this compound in drug delivery systems. It has been utilized as a linker in pro-drug formulations, where its release mechanism involves the cleavage of disulfide bonds under reducing conditions . This property enhances the stability and bioavailability of therapeutic agents.

Q & A

Q. What are common synthetic routes for 2-Mercaptobenzyl alcohol in organic synthesis?

- Methodological Answer: this compound is often synthesized via nucleophilic substitution or thiol-alcohol coupling. For example, it can act as both a sulfur source and alcohol in the synthesis of sulfimidates and sulfamidines. A typical protocol involves using 2.2 equivalents of this compound with triethylamine (EtN) under inert conditions, followed by purification via column chromatography . Reaction scalability (e.g., 1.0 mmol scale) and stoichiometric optimization are critical to minimize side products.

Q. How is this compound characterized in research settings?

- Methodological Answer: Characterization typically employs high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural elucidation (e.g., H and C peaks for –SH and –OH groups), and melting point analysis (31–32°C). GC-MS is used to detect reaction intermediates, as demonstrated in cyclization studies .

Q. What are typical research applications of this compound in organic chemistry?

- Methodological Answer: It serves as a versatile building block in electrophilic substitutions, thiol-ene reactions, and as a precursor for heterocyclic compounds. Its dual functionality (–SH and –OH) enables applications in multi-component reactions, such as electrochemical oxidative difunctionalization with diazo compounds .

Advanced Research Questions

Q. How can researchers address low yields in intramolecular cyclization reactions using this compound?

- Methodological Answer: Low yields (e.g., 21% in cyclization reactions) may arise from competing side reactions or steric hindrance. Optimization strategies include:

Q. What challenges exist in dimerizing this compound, and what alternative approaches are viable?

Q. How does this compound’s dual functionality influence its reactivity in multi-component reactions?

- Methodological Answer: The –SH group acts as a nucleophile, while –OH participates in hydrogen bonding or deprotonation. Competing pathways can be managed by:

Q. Are there conflicting reports on the reactivity of this compound in specific reactions?

- Methodological Answer: Discrepancies exist in dimerization efficiency and cyclization yields. For example, intramolecular cyclization achieved 21% yield with this compound versus 30% with 2-mercaptobenzoic acid, suggesting electronic effects dominate over steric factors . Systematic substrate screening and DFT calculations are recommended to resolve contradictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.